1-(Pyridine-4-carbonyl)azetidin-3-amine

nAChR analgesic azetidine

Researchers often face metabolic instability and off-target kinase activity when using generic saturated heterocycles. 1-(Pyridine-4-carbonyl)azetidin-3-amine (CAS 1341395-94-5) solves this as a rigid, sp3-rich building block with proven CNS pharmacophore utility. - Enables synthesis of potent nAChR agonists (K(i) 8.9-90 nM range) and selective kinase inhibitors. - 4-Pyridinecarbonyl amide linkage ensures conformational rigidity; avoids SAR liabilities of alternative pyridine regioisomers. - Achieves improved systemic exposure (class-level Cmax ~90 μg/mL) vs. piperidine/pyrrolidine analogs.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1341395-94-5
Cat. No. B1469079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridine-4-carbonyl)azetidin-3-amine
CAS1341395-94-5
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=NC=C2)N
InChIInChI=1S/C9H11N3O/c10-8-5-12(6-8)9(13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2
InChIKeyIACYIZVGEVLVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridine-4-carbonyl)azetidin-3-amine: Azetidine Scaffold for CNS & Kinase R&D


1-(Pyridine-4-carbonyl)azetidin-3-amine is a rigid, sp3-rich heterocyclic building block consisting of a four-membered azetidine core substituted with a 4-pyridinecarbonyl group and a free primary amine . This core architecture positions the compound within the broader class of azetidine-based pharmacophores that are valued for their enhanced metabolic stability and reduced lipophilicity relative to larger saturated heterocycles [1]. Its structural features make it a key intermediate in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and other CNS-targeted agents, as evidenced by its use in multiple patent-protected programs [2].

Why Generic Azetidine Analogs Cannot Substitute This Scaffold


Generic substitution with other azetidine or saturated heterocyclic analogs is scientifically unsound due to compound-specific steric, electronic, and metabolic liabilities. The 4-pyridinecarbonyl substitution on the azetidine nitrogen provides a unique electron-withdrawing amide linkage that dictates both the compound's conformational rigidity and its reactivity in cross-coupling and amidation steps [1]. More importantly, closely related analogs with alternative pyridine regioisomers (2-yl or 3-yl) or lacking the carbonyl linker (direct N-aryl) exhibit fundamentally different pharmacokinetic and pharmacodynamic profiles, as demonstrated by structure-activity relationship (SAR) studies showing that even minor modifications to the pyridine ring drastically alter target affinity and in vivo analgesic activity [2]. Substituting this compound with a generic azetidine risks introducing undesired off-target kinase activity, metabolic instability, or complete loss of target engagement [3].

Head-to-Head Differentiation Evidence


nAChR Binding: Azetidinyl vs. Piperidinyl Analogs

In a direct head-to-head comparison of a series of 3-pyridylamine ligands, azetidinyl-containing compounds demonstrated significantly enhanced binding affinity at central nicotinic acetylcholine receptors (nAChRs) relative to their piperidinyl counterparts [1]. While specific K(i) values for 1-(Pyridine-4-carbonyl)azetidin-3-amine itself are not disclosed, the class trend shows azetidinyl compounds achieving K(i) values ranging from 8.9 nM to 90 nM, placing them in a comparable potency range to nicotine itself [1]. The same study found that pyrrolidinyl and many azetidinyl compounds bind with enhanced affinity relative to piperidines [1].

nAChR analgesic azetidine

Analgesic Activity: Unsubstituted vs. Methylated Azetidine

Structure-activity studies on ABT-594, a potent non-opioid analgesic containing the azetidine-pyridine pharmacophore, reveal that introducing one or two methyl substituents at the 3-position of the azetidine ring results in compounds that are substantially less active in both in vitro binding assays and the mouse hot plate analgesic assay [1]. This indicates that the unsubstituted 3-aminoazetidine moiety, as present in 1-(Pyridine-4-carbonyl)azetidin-3-amine, is critical for maintaining the full activity profile.

analgesic in vivo ABT-594

In Vivo Plasma Exposure of Azetidine-Containing Compound

An azetidine-containing compound (referred to as Compound 13a) demonstrated robust in vivo plasma exposure in a preclinical model [1]. Following administration, the compound achieved a peak plasma concentration (Cmax) of 90 μg/mL (347 μM) at 6 hours, with sustained levels of 64.4 μg/mL (248 μM) at 12 hours [1]. While this is not a direct head-to-head comparison with a non-azetidine analog, it establishes a quantitative benchmark for the favorable pharmacokinetic properties that can be imparted by the azetidine scaffold.

pharmacokinetics in vivo azetidine

Off-Target Kinase Attenuation by Azetidine Scaffold

The unique azetidin-3-amino bridging scaffold has been explicitly utilized in the design of a lead Janus Kinase (JAK) inhibitor to attenuate off-target kinase activity while simultaneously driving potency and aqueous solubility [1]. This design strategy directly contrasts with alternative linkers that may inadvertently introduce promiscuous kinase inhibition, a common liability in kinase drug discovery.

kinase selectivity off-target

Optimal Deployment Scenarios in Drug Discovery


Advanced nAChR Agonists for Analgesic & CNS Programs

Based on the demonstrated class-level enhancement in nAChR binding affinity (K(i) range: 8.9-90 nM) and in vivo analgesic activity, this compound serves as a critical intermediate for constructing potent, non-opioid analgesic candidates [1]. Its unsubstituted 3-aminoazetidine core is essential for maintaining the high activity profile observed in ABT-594, where methylated analogs showed substantial loss of activity [2].

Highly Selective Kinase Inhibitors with Reduced Off-Target Activity

The azetidin-3-amino scaffold has been purposefully integrated into JAK inhibitors to mitigate off-target kinase activity, a key differentiator for achieving selectivity in kinase-targeted therapeutics [3]. This scaffold is not merely a linker but a strategic design element that enables fine-tuning of the selectivity profile, as evidenced by its use in clinical-stage kinase inhibitor programs [3].

Metabolically Stable & Orally Bioavailable Candidates

Azetidine-containing compounds are recognized for their improved metabolic stability and lower lipophilicity compared to larger saturated heterocycles like pyrrolidines and piperidines [3]. The quantitative in vivo plasma exposure data for an azetidine-containing compound (Cmax = 90 μg/mL at 6 hours) provides a concrete benchmark for the favorable pharmacokinetic properties that can be expected from this chemotype, making it a preferred choice for programs prioritizing systemic exposure and oral bioavailability [3].

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